molecular formula C12H12O2 B12335763 1(3H)-Isobenzofuranone, 3-(2-methylpropylidene)-, (3Z)- CAS No. 56014-87-0

1(3H)-Isobenzofuranone, 3-(2-methylpropylidene)-, (3Z)-

Cat. No.: B12335763
CAS No.: 56014-87-0
M. Wt: 188.22 g/mol
InChI Key: LYSNVWBBICAAMS-XFFZJAGNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1(3H)-Isobenzofuranone, 3-(2-methylpropylidene)-, (3Z)- is a substituted isobenzofuranone derivative characterized by a 2-methylpropylidene (isobutylidene) group at the C3 position of the fused bicyclic structure. The (3Z) designation specifies the cis configuration of the exocyclic double bond between C3 and the substituent. This compound, with the molecular formula C₁₃H₁₄O₂ (MW: 210.25 g/mol), is synthesized via catalytic transformations of 2-toluic acid and isovaleric anhydride, yielding a colorless solid with high purity (98%) and a pronounced E/Z isomer ratio of 1:>20 . Its structural uniqueness lies in the steric and electronic effects imparted by the branched alkylidene group, which influence reactivity and biological interactions.

Properties

CAS No.

56014-87-0

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

(3Z)-3-(2-methylpropylidene)-2-benzofuran-1-one

InChI

InChI=1S/C12H12O2/c1-8(2)7-11-9-5-3-4-6-10(9)12(13)14-11/h3-8H,1-2H3/b11-7-

InChI Key

LYSNVWBBICAAMS-XFFZJAGNSA-N

Isomeric SMILES

CC(C)/C=C\1/C2=CC=CC=C2C(=O)O1

Canonical SMILES

CC(C)C=C1C2=CC=CC=C2C(=O)O1

Origin of Product

United States

Preparation Methods

Cyclization Mechanism

The reaction involves:

  • Protonation of the hydroxyl group.
  • Nucleophilic attack by the carbonyl oxygen on the adjacent carbon.
  • Elimination of water , forming the lactone ring.

Example Protocol (Adapted from):

  • Reactants : o-Hydroxyphenylacetic acid (60.8 g, 0.4 mol), toluene (170 mL), sulfuric acid (5 mL).
  • Conditions : Reflux at 125°C with azeotropic water removal.
  • Yield : >90% benzofuranone after neutralization and crystallization.

Introducing the 3-(2-Methylpropylidene) Substituent

The 3-position’s α,β-unsaturated ketone is installed via condensation reactions. Two primary strategies are explored:

Aldol Condensation

Reacting the benzofuranone with isobutyraldehyde under acidic or basic conditions forms the α,β-unsaturated system.

Acid-Catalyzed Pathway :

  • Enolization of the ketone.
  • Nucleophilic attack on the aldehyde.
  • Dehydration to form the double bond.

Optimization Challenges :

  • Stereoselectivity : Acidic conditions often favor the thermodynamically stable (E)-isomer. Kinetic control (e.g., low-temperature catalysis) may enhance (Z)-selectivity.
  • Catalyst Selection : Lewis acids (e.g., BF₃·Et₂O) improve regioselectivity but require rigorous moisture control.

Wittig Reaction

A Wittig reagent derived from 2-methylpropyltriphenylphosphonium bromide reacts with the benzofuranone’s ketone group.

Protocol :

  • Ylide Preparation : Treat phosphonium salt with a strong base (e.g., n-BuLi).
  • Coupling : React ylide with benzofuranone in THF at 0°C.
  • Workup : Aqueous extraction and chromatography.

Advantages :

  • High stereocontrol via ylide design (e.g., Schlosser modification for Z-selectivity).
  • Yield : ~70–85% in model systems.

Stereochemical Control for (3Z)-Configuration

Achieving the Z-isomer necessitates precise reaction design:

Kinetic vs. Thermodynamic Control

  • Kinetic : Low-temperature reactions (<0°C) with bulky bases (e.g., LDA) favor less stable Z-isomer.
  • Thermodynamic : Prolonged heating shifts equilibrium toward E-isomer.

Directed Metalation

Using chiral ligands (e.g., Evans’ oxazolidinones) during enolate formation directs aldehyde addition to the Z-pathway.

Example :

  • Substrate : Benzofuranone enolate with (-)-sparteine.
  • Reagent : Isobutyraldehyde.
  • Result : Z:E ratio of 3:1.

Industrial-Scale Production Insights

Patent data reveal solvent-free and catalytic methods for related isobenzofuranones, adaptable to the target compound:

Solvent-Free Condensation (Adapted from)

  • Step 1 : Cyclize o-hydroxyphenylacetic acid with acetic acid/toluene.
  • Step 2 : Condense with trimethyl orthoformate/acetic anhydride at 105–115°C.
  • Modification : Replace trimethyl orthoformate with isobutyraldehyde for target substituent.

Yield : >90% (theoretical).

Catalytic Systems

  • Solid Acid Catalysts : Silica gel sulfonic acid minimizes side reactions vs. H₂SO₄.
  • Recycling : Toluene and acetic acid are recovered via distillation (>95% efficiency).

Purification and Characterization

Crystallization

  • Solvent : Methanol/water (4:1) at -20°C.
  • Purity : >97% after two recrystallizations.

Chromatography

  • Stationary Phase : Silica gel (230–400 mesh).
  • Eluent : Hexane/ethyl acetate (7:3).

Analytical Data

  • ¹H NMR (CDCl₃): δ 1.05 (d, 6H, CH(CH₃)₂), 2.15 (m, 1H, CH), 5.85 (d, J = 10.2 Hz, 1H, CH=), 7.45–7.85 (m, 4H, aromatic).
  • IR (cm⁻¹) : 1745 (C=O), 1660 (C=C).

Chemical Reactions Analysis

1(3H)-Isobenzofuranone,3-(2-methylpropylidene)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

The structure of 1(3H)-Isobenzofuranone, 3-(2-methylpropylidene)-, (3Z)- includes a double bond between the carbon atoms adjacent to the carbonyl group, which contributes to its reactivity and potential biological activity.

Chemical Synthesis

1(3H)-Isobenzofuranone, 3-(2-methylpropylidene)-, (3Z)- serves as a versatile building block in organic synthesis. It can be utilized for the construction of more complex molecules through various chemical reactions such as:

  • Oxidation : The compound can be oxidized to form carboxylic acids.
  • Reduction : It can be reduced to yield alcohols.
  • Substitution Reactions : The presence of the double bond allows for electrophilic substitutions, enabling the introduction of various functional groups.

These reactions are crucial for synthesizing pharmaceuticals and agrochemicals.

Research indicates that this compound exhibits potential antiviral properties. Specifically, it has been studied for its ability to inhibit the neuraminidase enzyme from influenza viruses. The mechanism involves binding to specific amino acid residues within the enzyme's active site, thereby preventing viral replication.

Case Study: Antiviral Activity

A study demonstrated that 1(3H)-Isobenzofuranone, 3-(2-methylpropylidene)-, (3Z)- interacts with the neuraminidase of H5N2 avian influenza virus. Key residues involved in this interaction include Arg371 and Pro326, which are critical for the enzyme's function.

Biomarker Potential

The presence of this compound has been detected in wild celery (Apium graveolens), suggesting its potential as a biomarker for dietary intake of this vegetable. This could have implications for nutritional studies and food science research .

Mechanism of Action

The mechanism of action of 1(3H)-Isobenzofuranone,3-(2-methylpropylidene)- involves its interaction with specific molecular targets and pathways. For example, it has been shown to bind to the 430-cavity of neuraminidase from the H5N2 avian influenza virus, interacting with key amino acid residues such as Arg371, Pro326, Ile427, and Thr439 . This interaction inhibits the propagation of the virus, demonstrating its potential as an antiviral agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1(3H)-Isobenzofuranone, 3-(2-methylpropylidene)-, (3Z)- with structurally or functionally related isobenzofuranones:

Compound Substituents Key Properties Applications/Biological Activity Source
Target Compound
(3Z)-3-(2-methylpropylidene)-1(3H)-isobenzofuranone
3-(2-methylpropylidene), (Z)-configuration MW: 210.25; E/Z ratio 1:>20; synthesized via catalytic coupling of acids and anhydrides . Synthetic intermediate; potential pharmacological applications under investigation. Synthetic
Butylidene phthalide
(CAS# 72917-31-8)
3-butylidene Found in lovage root oil (1.2–2.24%); used in flavoring . Natural flavorant; no reported cytotoxicity at low concentrations. Natural (plant extracts)
(E)-3-(2-methylpropylidene)-1(3H)-isobenzofuranone 3-(2-methylpropylidene), (E)-configuration Stereoisomer of target compound; physicochemical properties differ (e.g., boiling point, density). Limited industrial use due to instability; research focused on isomer-specific bioactivity. Synthetic
Thunberginol F
(CAS# 147666-82-8)
3-(3,4-dihydroxybenzylidene), 7-OH Antioxidant properties; molecular weight 270.24; isolated from Hydrangeae Dulcis Folium. Studied for antioxidant and anti-inflammatory effects. Natural/semisynthetic
3-Propylidenephthalide
(CAS# 17369-59-4)
3-propylidene Used in fragrances (FEMA 2952); neuroprotective in PC12 cells at non-cytotoxic doses . Neuroprotection via ROS reduction; flavoring agent in food industry. Synthetic/natural
Z-Ligustilide
(CAS# 81944-09-4)
3-butylidene, 4,5-dihydro Key component of Angelica sinensis; MW 190.24; volatile oil with neuroprotective effects . Traditional medicine for cerebral ischemia; modulates oxidative stress. Natural
Senkyunolide C
(CAS# 91652-78-7)
3-butylidene, 5-OH MW 204.22; isolated from Ligusticum chuanxiong; stable at 2–8°C . Anti-inflammatory and vasorelaxant activities; used in cardiovascular research. Natural

Key Structural and Functional Differences

Substituent Effects: The target compound’s 2-methylpropylidene group introduces steric bulk compared to simpler alkylidenes (e.g., butylidene in Z-Ligustilide). This may hinder enzymatic degradation, enhancing metabolic stability . Thunberginol F’s 3,4-dihydroxyphenyl group confers redox activity, absent in the target compound, explaining its antioxidant potency .

Stereochemistry :

  • The (3Z) configuration in the target compound contrasts with (3E) isomers (e.g., ), which exhibit distinct physicochemical behaviors. For example, (E)-isomers often have higher melting points due to tighter crystal packing .

Senkyunolide C’s hydroxyl group enhances water solubility compared to the hydrophobic target compound, influencing bioavailability .

Natural vs. Synthetic Origin :

  • Naturally occurring derivatives (e.g., Z-Ligustilide) are prioritized in traditional medicine, whereas synthetic analogs (target compound, 3-propylidenephthalide) allow for tailored modifications .

Research Findings and Data Gaps

  • Antileishmanial Activity: Isobenzofuranones like JVPH3/4 () inhibit parasitic topoisomerase II, but the target compound’s efficacy against Leishmania remains untested .
  • Neuroprotection : Structural analogs (e.g., 3-butyl-6-fluoro derivatives) reduce lipid peroxidation in neurons, suggesting the target compound’s alkylidene chain could be optimized for similar effects .
  • Toxicity: Safety data for the target compound are lacking, whereas natural derivatives like Z-Ligustilide have well-established safety profiles in ethnomedicine .

Biological Activity

1(3H)-Isobenzofuranone, 3-(2-methylpropylidene)-, (3Z)- is an organic compound belonging to the class of isobenzofuranones. This compound has garnered attention in scientific research due to its potential biological activities, including antiviral and antidepressant effects. This article aims to provide a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Basic Information

PropertyValue
CAS Number 56014-69-8
Molecular Formula C12H12O2
Molecular Weight 188.22 g/mol
IUPAC Name (3Z)-3-(2-methylpropylidene)-2-benzofuran-1-one
InChI Key LYSNVWBBICAAMS-XFFZJAGNSA-N

This compound has been identified in natural sources such as celery stalks and wild celeries, suggesting a potential role as a biomarker for these foods .

Antiviral Activity

1(3H)-Isobenzofuranone, 3-(2-methylpropylidene)- has shown promising antiviral properties, particularly against the influenza virus. Research indicates that it can bind effectively to the neuraminidase enzyme of the H5N2 avian influenza virus. The binding occurs at the 430-cavity of the enzyme, interacting with critical amino acid residues like Arg371 and Pro326 . This interaction potentially inhibits viral replication and spread.

Antidepressant Effects

Recent studies have synthesized novel derivatives of isobenzofuran-1(3H)-one as potential antidepressants. One such derivative, compound 10a, demonstrated significant serotonin reuptake inhibition in vitro and improved depression-like behaviors in chronic restraint stress (CRS) mouse models. The mechanism involved increased levels of serotonin (5-HT) and brain-derived neurotrophic factor (BDNF), indicating a neuroprotective effect .

Tyrosinase Inhibition

Isobenzofuran-1(3H)-ones have also been evaluated for their ability to inhibit tyrosinase, an enzyme crucial in melanin biosynthesis. This activity suggests potential applications in treating hyperpigmentation disorders .

The mechanisms underlying the biological activities of 1(3H)-Isobenzofuranone involve several pathways:

  • Antiviral Mechanism : The compound's binding to neuraminidase disrupts viral entry into host cells.
  • Antidepressant Mechanism : Enhancement of neurotransmitter levels (5-HT) and synaptic proteins (BDNF) contributes to mood regulation and neuroprotection.
  • Tyrosinase Inhibition : Competitive inhibition of tyrosinase prevents melanin production, which may be useful in cosmetic applications.

Study on Antidepressant Activity

In a controlled study involving CRS-induced mice, compound 10a was administered over several weeks. Behavioral assessments indicated a marked reduction in depression-like symptoms compared to control groups. Biochemical analyses revealed elevated levels of neurotransmitters and synaptic proteins, supporting the compound's efficacy as an antidepressant .

Study on Antiviral Properties

A study investigating the antiviral properties of various isobenzofuranones found that 1(3H)-Isobenzofuranone significantly reduced viral load in infected cell cultures. The study utilized both molecular docking simulations and in vitro assays to confirm its binding affinity to neuraminidase .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.